Roxibolone

Androgen receptor Binding affinity Selectivity profiling

Glucocorticoid-driven muscle wasting research is confounded by androgen receptor (AR) activation when using classical anabolic steroids. Roxibolone (BR-906) eliminates this variable: it reverses dexamethasone-induced nitrogen imbalance without AR binding or myotrophic effects, due to unique 2-carboxyl and 11β-hydroxyl modifications that abolish AR affinity. • Zero AR affinity-unlike formebolone, which binds AR with nanomolar potency • No levator ani or seminal vesicle hypertrophy in castrated rat models • 11β-HSD-mediated antiglucocorticoid mechanism; does not bind glucocorticoid receptor • Decylroxibolone (BR-917) prodrug template available for long-acting studies Supplied at ≥98% purity as a solid; ideal AR-silent reference compound for selective antiglucocorticoid screening and benchmarking novel chemical entities against the AR-silent phenotype.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
CAS No. 60023-92-9
Cat. No. B1679588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxibolone
CAS60023-92-9
Synonyms2-carboxy-11,17-dihydroxy-17-methyl-1,4-androstadien-3-one
2-carboxy-11-beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one
roxibolone
roxibolone, (11alpha,17beta)-isome
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O
InChIInChI=1S/C21H28O5/c1-19-9-13(18(24)25)15(22)8-11(19)4-5-12-14-6-7-21(3,26)20(14,2)10-16(23)17(12)19/h8-9,12,14,16-17,23,26H,4-7,10H2,1-3H3,(H,24,25)/t12-,14-,16-,17+,19-,20-,21-/m0/s1
InChIKeyJOFBZBDWOWPUMO-QARKFJNLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Roxibolone Baseline Pharmacological Profile


Roxibolone (developmental code BR-906; IUPAC 11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) is a synthetic androstane-derivative steroidal antiglucocorticoid with molecular formula C₂₁H₂₈O₅ and molecular weight 360.45 g·mol⁻¹ [1]. It was originally investigated as an anticholesterolemic and anticatabolic agent but was never marketed [2]. Unlike classical anabolic-androgenic steroids (AAS), roxibolone is characterized by a 2-carboxyl substitution and an 11β-hydroxyl group, structural features that fundamentally alter its receptor-interaction profile relative to close analogs such as formebolone (2-formyl, 11α-hydroxy) [1].

Roxibolone vs. Formebolone: Receptor Divergence


Although roxibolone and formebolone share a common androstadienone scaffold and both exhibit antiglucocorticoid activity, they diverge critically at the level of the androgen receptor (AR). Formebolone binds and activates the AR with nanomolar potency [1], classifying it as an anabolic-androgenic steroid, whereas roxibolone—by virtue of its 11β-hydroxy and 2-carboxyl modifications—is devoid of measurable AR affinity and exerts no myotrophic or androgenic effects in vivo [2]. Substituting roxibolone with formebolone would therefore introduce unwanted androgenic pharmacology, undermining experimental selectivity. Similarly, classical AAS such as testosterone propionate and norandrostenolone decanoate produce significant levator ani and seminal vesicle hypertrophy in castrated rats, while roxibolone does not [2]. This pharmacodynamic distinction makes generic substitution scientifically invalid for any application requiring antiglucocorticoid activity without concomitant AR activation.

Roxibolone Differentiation Evidence


Androgen Receptor Binding: Roxibolone vs Formebolone

Roxibolone shows no measurable binding to the androgen receptor (AR) in prostate and skeletal muscle cytosol preparations [1]. In contrast, its closest structural analog formebolone binds the human AR with an IC50 of 2.40 nM and acts as a full agonist with an EC50 of 0.32 nM in COS-7 cell luciferase reporter assays [2]. This represents a complete functional divergence at the receptor level.

Androgen receptor Binding affinity Selectivity profiling

Myotrophic and Androgenic Activity vs Classical AAS

In a direct head-to-head study in castrated rats, roxibolone produced no weight increase of the levator ani muscle (myotrophic endpoint) and no weight increase of the seminal vesicles (androgenic endpoint), whereas testosterone propionate and norandrostenolone decanoate induced significant hypertrophy in both tissues [1]. This demonstrates that roxibolone is functionally silent at classical anabolic-androgenic target organs.

Anabolic-androgenic ratio Hershberger assay Tissue selectivity

Antiglucocorticoid Efficacy: Reversal of Dexamethasone-Induced Catabolism

Roxibolone counteracts the catabolic effects of the potent glucocorticoid dexamethasone phosphate in rats, restoring nitrogen balance and normalizing elevated alkaline phosphatase levels [1]. While quantitative ED₅₀ values are not publicly available in accessible abstracts, the qualitative reversal of dexamethasone-induced catabolism is a class-level functional property shared with formebolone but achieved without AR activation [2].

Nitrogen balance Antiglucocorticoid Catabolic models

Decylroxibolone Prodrug: Prolonged Antiglucocorticoid Effect

The 2-decyl ester of roxibolone, decylroxibolone (BR-917), functions as a long-acting prodrug. The original synthesis paper explicitly states that ester derivatives of the 2-carboxy series 'proved long-acting' relative to the parent acid roxibolone [1]. Decylroxibolone retains the antiglucocorticoid activity and absence of myotrophic/androgenic effects while offering extended pharmacodynamic coverage [2].

Prodrug Duration of action Pharmacokinetics

2-Carboxy, 11β-Hydroxy Motif and AR Silencing

The presence of a carboxyl group at position 2 and a hydroxyl group at the 11β position is directly identified as the structural determinant for the complete loss of affinity for androgen receptors in prostate and skeletal muscle, as demonstrated across a series of androstane derivatives [1]. Formebolone, bearing a 2-formyl group and 11α-hydroxy configuration, retains androgen receptor agonism [2], illustrating that the 2-carboxyl/11β-hydroxy arrangement is the critical pharmacophoric feature enabling AR silencing.

Structure-activity relationship Steroid chemistry Receptor selectivity

Roxibolone Research Applications


Selective Antiglucocorticoid Probe for In Vivo Catabolism

Roxibolone is the preferred tool compound for investigating glucocorticoid-driven muscle wasting when androgen receptor activation must be excluded as a confounding variable. Its demonstrated ability to reverse dexamethasone-induced nitrogen imbalance without stimulating levator ani or seminal vesicle growth [1][2] makes it uniquely suitable for dissecting glucocorticoid-mediated catabolic pathways.

Non-Androgenic Antiglucocorticoid Reference Standard

In drug discovery programs targeting antiglucocorticoid agents with improved safety profiles, roxibolone serves as a reference compound representing the AR-silent phenotype. Its complete lack of AR binding [1] provides a benchmark against which novel chemical entities can be compared for selectivity.

Decylroxibolone Prodrug Template for Sustained Release

The esterification strategy demonstrated by decylroxibolone (BR-917), which retains the antiglucocorticoid efficacy of roxibolone while prolonging duration of action [1][2], offers a validated prodrug template for designing long-acting antiglucocorticoid agents suitable for chronic dosing regimens.

Chemical Probe for 11β-HSD Modulation

Given that roxibolone does not bind the glucocorticoid receptor yet exerts antiglucocorticoid effects [1], it is a valuable chemical probe for investigating 11β-hydroxysteroid dehydrogenase (11β-HSD)-mediated mechanisms of glucocorticoid modulation, particularly in comparisons with 11α-hydroxy analogs like formebolone [2].

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